

An In-depth Technical Guide to Methyl 4-nitro-L-phenylalaninate hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-nitro-L-phenylalaninate hydrochloride

Cat. No.: B555233

[Get Quote](#)

CAS Number: 17193-40-7

This technical guide provides a comprehensive overview of **Methyl 4-nitro-L-phenylalaninate hydrochloride**, a key building block for researchers, scientists, and professionals in drug development and material science.

Chemical and Physical Properties

Methyl 4-nitro-L-phenylalaninate hydrochloride is a derivative of the essential amino acid L-phenylalanine. The introduction of a nitro group to the phenyl ring enhances its chemical reactivity, making it a versatile intermediate in organic synthesis. It is typically supplied as a white to off-white crystalline powder.[\[1\]](#)[\[2\]](#)

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	17193-40-7	[1] [3]
Molecular Formula	C ₁₀ H ₁₃ CIN ₂ O ₄	[3] [4]
Molecular Weight	260.67 g/mol	[3]
Appearance	White to off-white crystalline powder	[1] [2]
Melting Point	210-214 °C	
Optical Rotation	[α]D ²⁰ = +7.0 to +10.0 deg (c=1, H ₂ O)	[5]
Purity	≥98.0% (HPLC)	[1] [5]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[6]
Storage	Store at 2-8°C in a cool, dark place.	[5] [7]

Table 2: Chemical Identifiers

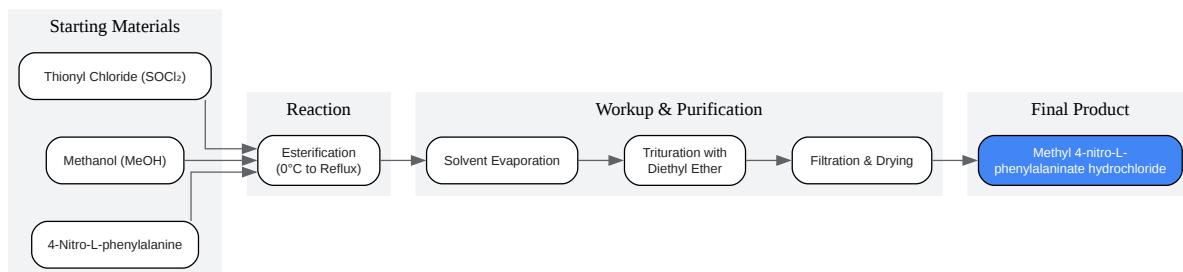
Identifier	Value	Source(s)
IUPAC Name	methyl (2S)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride	[3]
InChI	InChI=1S/C10H12N2O4.CIH/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H/t9-/m0./s1	[4]
InChIKey	BTHMRXRXYHLRA-FVGYRXGTSA-N	[4]
SMILES	COC(=O)--INVALID-LINK--[O-]>C@HN.CI	[4]
PubChem CID	11715866	[3]
MDL Number	MFCD00135754	[1]

Synthesis

The synthesis of **Methyl 4-nitro-L-phenylalaninate hydrochloride** typically involves the esterification of 4-nitro-L-phenylalanine. A common method is the reaction of the amino acid with thionyl chloride in methanol.

Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of the analogous compound, L-phenylalanine methyl ester hydrochloride, and is a representative method.[\[6\]](#)[\[8\]](#)


Materials:

- 4-nitro-L-phenylalanine
- Methanol (anhydrous)
- Thionyl chloride (SOCl_2)

- Diethyl ether

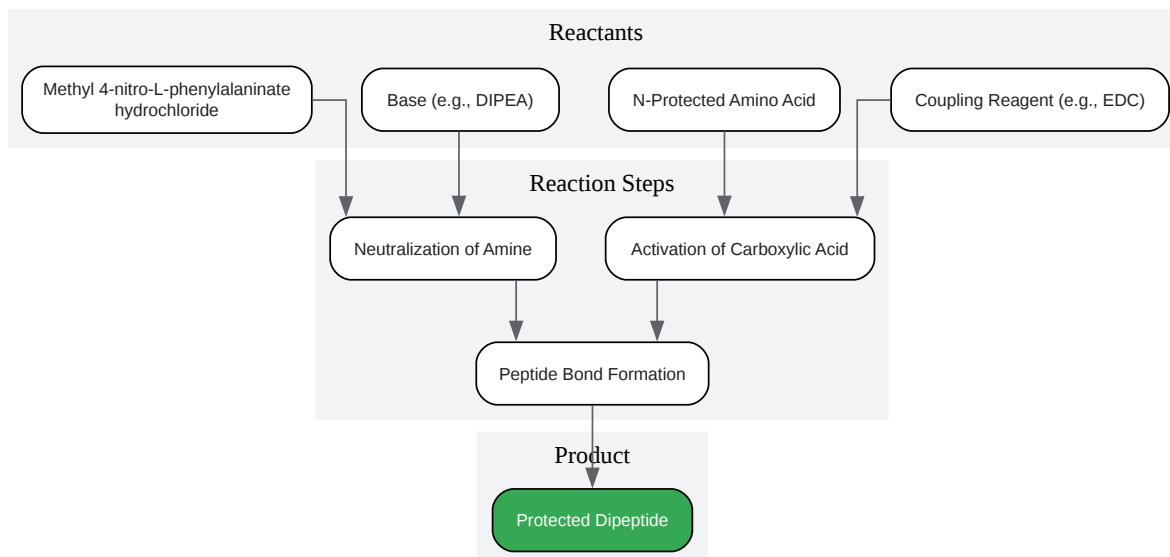
Procedure:

- A suspension of 4-nitro-L-phenylalanine (1 equivalent) is prepared in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- The flask is cooled in an ice bath (0°C).
- Thionyl chloride (3 equivalents) is added dropwise to the stirred suspension.[6]
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until completion (usually overnight).[6]
- Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure using a rotary evaporator.[8]
- The resulting crude product is triturated with diethyl ether to induce crystallization.[9]
- The white solid precipitate of **Methyl 4-nitro-L-phenylalaninate hydrochloride** is collected by vacuum filtration, washed with diethyl ether, and dried under vacuum.[8][9]

[Click to download full resolution via product page](#)

Synthesis workflow for **Methyl 4-nitro-L-phenylalaninate hydrochloride**.

Applications


Methyl 4-nitro-L-phenylalaninate hydrochloride is a valuable building block in several areas of research and development.[\[1\]](#)

Peptide Synthesis

This compound is widely used as a precursor for the incorporation of the 4-nitrophenylalanine residue into peptides.[\[1\]](#) The nitro group can serve as a useful handle for further modifications or as a spectroscopic probe. The hydrochloride salt of the amino ester is typically neutralized in situ before coupling with an N-protected amino acid.

General Peptide Coupling Workflow:

- Neutralization: The amine hydrochloride is neutralized using a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to liberate the free amine.[\[10\]](#)
- Activation: The carboxylic acid of the N-protected amino acid to be coupled is activated using a coupling reagent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBT) to minimize racemization.[\[10\]](#)[\[11\]](#)
- Coupling: The activated carboxylic acid is then reacted with the free amine of the Methyl 4-nitro-L-phenylalaninate to form the peptide bond.

[Click to download full resolution via product page](#)

General workflow for peptide coupling.

Pharmaceutical and Biochemical Research

As a derivative of phenylalanine, this compound and its subsequent products are utilized in various areas of biochemical and pharmaceutical research.^[1] It serves as a starting material for the synthesis of more complex molecules, including potential enzyme inhibitors and receptor binding study probes.^[1] The nitro group can be reduced to an amine, providing a point for further functionalization in the development of novel therapeutic agents.^[2] While it is used in studies related to protein synthesis and enzyme activity, specific quantitative data on its biological activity (e.g., IC₅₀ values) are not readily available in the public domain.^[1]

Material Science

The reactivity of **Methyl 4-nitro-L-phenylalaninate hydrochloride** also lends itself to applications in material science. It can be used to create functionalized polymers and other

advanced materials with specific properties.[\[1\]](#)

Signaling Pathways

Currently, there is no specific signaling pathway information available in public databases for **Methyl 4-nitro-L-phenylalaninate hydrochloride**. As a derivative of an amino acid, its biological effects would be highly dependent on the larger molecule it is incorporated into.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for research and development purposes. The information provided is based on publicly available data and should be used in conjunction with other resources and professional judgment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 4-nitro-L-phenylalaninate hydrochloride | C10H13CIN2O4 | CID 11715866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. 4-Nitro-L-phenylalanine Methyl Ester Hydrochloride | 17193-40-7 | TCI AMERICA [tcichemicals.com]
- 6. L-4-Nitrophenylalanine methyl ester hydrochloride | 17193-40-7 [chemicalbook.com]
- 7. 4-Nitro-L-phenylalanine methyl ester hydrochloride | 17193-40-7 | FN45027 [biosynth.com]

- 8. rsc.org [rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. bachem.com [bachem.com]
- 11. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 4-nitro-L-phenylalaninate hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555233#methyl-4-nitro-l-phenylalaninate-hydrochloride-cas-number-17193-40-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com